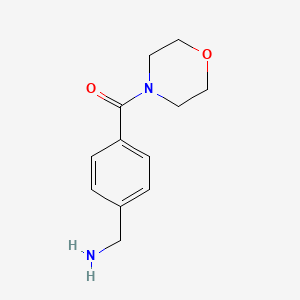

4-(Morpholinocarbonyl)benzylamine

カタログ番号 B1285696

CAS番号:

923138-47-0

分子量: 220.27 g/mol

InChIキー: HNCQITIOVQUUQB-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzylamines, such as 4-(Morpholinocarbonyl)benzylamine, can be achieved through various methods. One common method involves the reaction of aromatic aldehydes with 2-amino-2-phenylpropanoate salts, which undergoes an efficient decarboxylative transamination under mild conditions . Another method involves the reaction of boronic acids with cyanamidyl/arylcyanamidyl radicals . These methods provide a practical synthetic approach for the preparation of a range of benzylamines .Molecular Structure Analysis

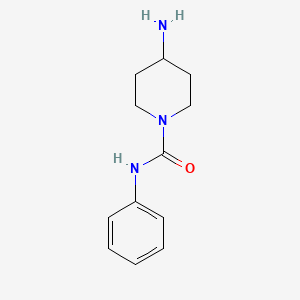

The molecular structure of 4-(Morpholinocarbonyl)benzylamine consists of a benzyl group attached to a morpholine ring via a carbonyl group . The nitrogen atom in the morpholine ring is sp3-hybridized, with its three substituents occupying three corners of a regular tetrahedron .Chemical Reactions Analysis

Benzylamines, including 4-(Morpholinocarbonyl)benzylamine, can undergo various chemical reactions. For instance, they can react with CO2 in the presence of basic additives . They can also participate in boron-catalysed direct amidation reactions .科学的研究の応用

- Solvent-Free Oxidative Coupling : Researchers have explored the use of MnO₄⁻¹-incorporated Mg–Al hydrotalcite (Mn-HT) catalysts for the oxidative coupling of various benzylamine derivatives to biologically active imine intermediates. This reaction occurs under solvent-free conditions, making it environmentally friendly. The Mn-HT catalysts exhibit high stability and catalytic activity, yielding imine products without the need for toxic solvents .

- CO₂ Adducts with Benzylamines : Investigations have focused on the reaction of benzylamines with CO₂ in various solvents. Additionally, new adducts associated with CO₂-protected benzylamine in acetonitrile containing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been studied. These findings contribute to our understanding of CO₂ utilization and its potential applications in organic synthesis .

- Antibacterial and Anti-Cancer Properties : Imine derivatives, including those derived from benzylamines, play a crucial role in drug discovery. Schiff bases (imines) exhibit antibacterial, anti-cancer, anti-inflammatory, and anti-fungal activities. Researchers have explored their potential as therapeutic agents .

- Dyes and Fragrances Synthesis : Imines find applications in the synthesis of fine chemicals, dyes, and fragrances. Their versatile chemical properties allow for the creation of diverse aromatic compounds, contributing to the fragrance and flavor industry .

- Pesticides and Fungicides : Imines are used in agrochemicals due to their biological activity. They serve as intermediates in the synthesis of pesticides and fungicides, contributing to crop protection and agricultural productivity .

- Environmentally Benign Routes : Imine synthesis via oxidative coupling or other green methods reduces the reliance on hazardous reagents and solvents. Researchers continue to explore sustainable approaches for the conversion of benzylamine derivatives to imine products .

Catalysis and Organic Synthesis

Carbon Dioxide (CO₂) Utilization

Drug Discovery and Medicinal Chemistry

Fine Chemicals and Fragrances

Agrochemical Industry

Green Synthesis Strategies

Safety And Hazards

将来の方向性

特性

IUPAC Name |

[4-(aminomethyl)phenyl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-9-10-1-3-11(4-2-10)12(15)14-5-7-16-8-6-14/h1-4H,5-9,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCQITIOVQUUQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=C(C=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Morpholinocarbonyl)benzylamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

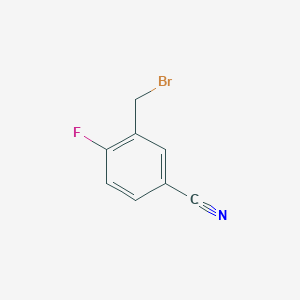

3-(Bromomethyl)-4-fluorobenzonitrile

856935-35-8

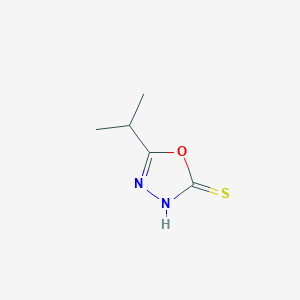

5-(Propan-2-yl)-1,3,4-oxadiazole-2-thiol

1711-73-5

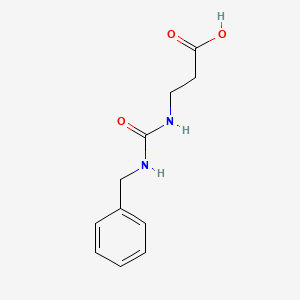

3-(3-Benzylureido)propanoic acid

71274-38-9

![3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1285674.png)

![tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate](/img/structure/B1285729.png)